molecular formula C20H23N5O5S B2649020 Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate CAS No. 1235618-32-2

Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Cat. No.: B2649020
CAS No.: 1235618-32-2
M. Wt: 445.49
InChI Key: VGXCZQGVCUTXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a piperidine-thiadiazole hybrid scaffold. Its structure includes a 4-methyl-1,2,3-thiadiazole-5-carbonyl group, a piperidin-4-ylmethylamine moiety, and a 2-oxoacetamido bridge.

Properties

IUPAC Name

methyl 4-[[2-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-12-16(31-24-23-12)19(28)25-9-7-13(8-10-25)11-21-17(26)18(27)22-15-5-3-14(4-6-15)20(29)30-2/h3-6,13H,7-11H2,1-2H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXCZQGVCUTXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,3-thiadiazole ring.

    Piperidine Derivative Synthesis: The piperidine moiety is synthesized separately, often through hydrogenation of pyridine derivatives.

    Coupling Reactions: The thiadiazole and piperidine derivatives are then coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the intermediate compound.

    Esterification: The final step involves esterification with benzoic acid derivatives to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Enzyme Inhibition

This compound has been studied as a potential xanthine oxidase inhibitor. Xanthine oxidase plays a crucial role in uric acid production; thus, inhibiting this enzyme can be beneficial in treating conditions like gout and hyperuricemia .

Case Study: Anti-gout Activity

A series of studies have synthesized related compounds to evaluate their efficacy as xanthine oxidase inhibitors. These studies utilized various biological assays to measure enzyme inhibition and antioxidant activity, showing promising results for compounds similar to this compound .

Pesticidal Properties

Compounds derived from thiadiazole structures have been reported as effective agrochemical agents. This compound may serve as a fungicide or insecticide due to its ability to interfere with the metabolic processes of pests and pathogens .

Case Study: Fungicidal Efficacy

In agricultural trials, related thiadiazole compounds demonstrated effective control over fungal pathogens in crops. The application of these compounds resulted in reduced disease incidence and improved yield quality in tested plant species .

Mechanism of Action

The mechanism of action of Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. The thiadiazole ring and piperidine moiety are likely to play key roles in binding to these targets, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Thiazole vs. Thiadiazole Derivatives

The compound’s 1,2,3-thiadiazole group distinguishes it from thiazole-containing analogs, such as 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((3-(morpholine-4-carbonyl)phenyl)amino)pyrimidine-5-carbonitrile (Compound 6 in ). Key differences include:

  • Stability : Thiadiazoles are more resistant to metabolic degradation than thiazoles, which may improve pharmacokinetic profiles.

Piperidine vs. Morpholine Substitutions

The piperidine ring in the target compound contrasts with the morpholine group in Compound 4. Piperidine’s nonpolar nature may reduce solubility but enhance membrane permeability, whereas morpholine’s oxygen atom improves hydrophilicity .

Biological Activity

Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a thiadiazole moiety, and an amido linkage, which contribute to its diverse biological activities. The presence of the thiadiazole ring is particularly significant as it has been associated with various pharmacological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing thiadiazole rings have been shown to inhibit various enzymes, including xanthine oxidase and monoamine oxidase (MAO). For instance, derivatives of 4-methyl-1,2,3-thiadiazole have demonstrated potent MAO-A inhibitory activity, with IC50 values as low as 0.060μM0.060\,\mu M .
  • Antimicrobial Properties : The compound's structure allows it to interact with bacterial cell walls and disrupt essential biological pathways. Research indicates that similar thiadiazole derivatives exhibit antimicrobial effects against a range of pathogens .
  • Antioxidant Activity : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress. For example, compounds derived from 4-methylthiazole exhibited antioxidant activity alongside enzyme inhibition .

Study on MAO Inhibition

A study conducted on novel 1,3,4-thiadiazole compounds found that certain derivatives exhibited considerable inhibitory activity against MAO-A and MAO-B enzymes. The most potent compound in this series achieved an IC50 value of 0.060μM0.060\,\mu M, indicating its potential for treating conditions related to monoamine neurotransmitter dysregulation .

Antimicrobial Activity Investigation

Another research effort focused on the antimicrobial properties of thiadiazole derivatives. The study reported that these compounds could inhibit bacterial growth effectively, suggesting their potential as new antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
4-Methyl-1,2,3-thiadiazole-5-carboxylic acidMAO-A Inhibition0.060
Thiadiazole Derivative AAntimicrobialN/A
Thiadiazole Derivative BAntioxidant15.3

Q & A

Basic Question: What are the standard synthetic routes for Methyl 4-(2-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl piperidine intermediate. Key steps include:

  • Coupling Reactions : Use of ethyl 2-bromoacetoacetate to form thiazole intermediates via condensation with nitriles .
  • Amide Bond Formation : Activation of carboxylic acids (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid) with coupling reagents like HATU or DCC, followed by reaction with piperidine derivatives to form the piperidin-4-ylmethylamine scaffold .
  • Final Assembly : Condensation of the thiadiazole-piperidine intermediate with methyl 4-(2-amino-2-oxoacetamido)benzoate under mild acidic conditions .
    Critical parameters include temperature control (20–25°C for coupling steps) and solvent selection (e.g., DMF for polar intermediates) to prevent side reactions .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:
Post-synthesis characterization requires:

  • 1H/13C NMR : To confirm regiochemistry of the thiadiazole ring and piperidine substitution patterns. For example, the methyl group on the thiadiazole appears as a singlet (~2.5 ppm) .
  • IR Spectroscopy : Detection of carbonyl stretches (1680–1720 cm⁻¹ for ester and amide groups) and thiadiazole ring vibrations (650–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validation of molecular weight (e.g., [M+H]+ at m/z 503.15) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients (retention time ~12.3 min) .

Advanced Question: How can researchers optimize reaction yields for the piperidine-thiadiazole intermediate?

Methodological Answer:
Yield optimization involves:

  • Catalyst Screening : Pd/C or Ni catalysts for hydrogenation steps (e.g., reducing nitro groups in precursor molecules) improve efficiency by 15–20% .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require strict moisture control to avoid hydrolysis .
  • Temperature Gradients : Gradual heating (40°C → 80°C) during cyclization steps minimizes byproduct formation from thiadiazole ring closure .
  • Statistical DoE (Design of Experiments) : Multi-variable analysis to identify optimal molar ratios (e.g., 1:1.2 for amine:carboxylic acid coupling) .

Advanced Question: How to resolve contradictions in reported bioactivity data (e.g., IC50 variability) for this compound?

Methodological Answer:
Discrepancies in bioactivity data (e.g., IC50 ranging from 0.5–5 µM in kinase assays) may arise from:

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 100 µM) or buffer pH (6.5 vs. 7.4) alter enzymatic activity .
  • Cell Line Variability : Use of HEK293 vs. HeLa cells may reflect differential expression of target proteins .
  • Data Normalization : Apply standardized controls (e.g., staurosporine as a positive inhibitor) and triplicate measurements with ANOVA to assess significance (p<0.05) .
  • Structural Analog Comparison : Benchmark against analogs like ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) to contextualize potency trends .

Advanced Question: What strategies are recommended for analyzing the compound’s stability under physiological conditions?

Methodological Answer:
Stability studies should include:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24h, followed by HPLC quantification. Thiadiazole rings are prone to hydrolysis at pH <3 .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Co-incubation with NADPH identifies phase I metabolites .
  • Light Sensitivity : UV-Vis spectroscopy (λ = 254 nm) monitors photodegradation; store samples in amber vials at -20°C .
  • Forced Degradation Studies : Expose to H2O2 (0.1% v/v) or heat (60°C) to simulate oxidative/thermal stress .

Advanced Question: How to design SAR studies for derivatives of this compound?

Methodological Answer:
Structure-Activity Relationship (SAR) strategies include:

  • Core Modifications : Replace the thiadiazole with isoxazole (e.g., I-6273) or pyridazine (e.g., I-6232) to evaluate heterocycle specificity .
  • Side Chain Variation : Introduce alkyl/aryl groups on the piperidine nitrogen to assess steric effects on target binding .
  • Bioisosteric Replacement : Substitute the methyl benzoate ester with trifluoromethyl or cyano groups to modulate lipophilicity (logP) .
  • In Silico Docking : Use AutoDock Vina to predict binding poses against targets like PI3Kγ, focusing on hydrogen bonds with Val882 and hydrophobic interactions with Ile831 .

Basic Question: What safety precautions are critical when handling this compound?

Methodological Answer:
While specific hazard data is limited , general protocols include:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., DMF vapors).
  • Waste Disposal : Quench reactive byproducts (e.g., thiols) with NaHCO3 before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.